Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate
Description
Structural Identification and Nomenclature
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its constituent groups. The parent structure is piperidine , a six-membered saturated ring containing one nitrogen atom. The substitution pattern is determined as follows:
- A methyl carboxylate group (-COOCH₃) is attached to the third carbon of the piperidine ring.
- A 2H-1,2,3-triazol-4-ylmethyl substituent is bonded to the nitrogen atom at position 1 of the piperidine.
The systematic name, methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate , reflects these substituents’ positions and prioritizes the piperidine backbone. The numbering of the piperidine ring begins at the nitrogen atom, with the carboxylate group at position 3 and the triazole-containing side chain at position 1. This classification aligns with PubChem entries for structurally analogous compounds, such as methyl 1-(2H-triazol-4-yl)piperidine-4-carboxylate and methyl 1-(2H-triazol-4-yl)piperidine-3-carboxylate, which differ only in the carboxylate group’s position on the piperidine ring.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₁₀H₁₅N₄O₂ , as deduced from the aggregation of its functional groups:
- Piperidine : C₅H₁₁N
- 2H-1,2,3-Triazol-4-ylmethyl : C₃H₃N₃
- Methyl carboxylate : C₂H₄O₂
The molecular weight is 235.26 g/mol , computed using atomic masses from the IUPAC periodic table. Stereochemical complexity arises from the piperidine ring’s chair conformations and potential chirality at position 3 due to the carboxylate group. In the absence of explicit stereochemical descriptors (e.g., R or S), the compound is assumed to exist as a racemic mixture or an undefined stereoisomer. However, synthetic routes involving chiral catalysts or resolved intermediates may yield enantiopure forms, as seen in related piperidine-3-carboxylate derivatives.
Tautomeric Forms of the 2H-1,2,3-Triazole Moiety
The 1,2,3-triazole component exhibits tautomerism, a phenomenon where hydrogen atom migration alters the ring’s bonding structure. Two primary tautomers are possible:
- 1H-1,2,3-Triazole : The hydrogen atom is attached to the nitrogen at position 1.
- 2H-1,2,3-Triazole : The hydrogen atom is bonded to the nitrogen at position 2.
Experimental and computational studies confirm that the 2H-tautomer predominates in aqueous solutions due to its greater thermodynamic stability. This preference is attributed to resonance stabilization and reduced steric strain compared to the 1H-form. In the context of this compound, the 2H-tautomer’s stability ensures that the triazole ring remains predominantly in this configuration under physiological conditions, influencing the molecule’s electronic properties and intermolecular interactions.
Table 1: Key Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₄O₂ | |
| Molecular Weight | 235.26 g/mol | |
| Predominant Tautomer | 2H-1,2,3-Triazole | |
| Piperidine Substitution | 1-(Triazolylmethyl), 3-COOCH₃ |
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-3-2-4-14(6-8)7-9-5-11-13-12-9/h5,8H,2-4,6-7H2,1H3,(H,11,12,13) |
InChI Key |
VLMYLJLZMUMVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Approaches
Sequential Functionalization
- A sequential approach involves initial installation of the azide or alkyne group on the piperidine ring, followed by click cycloaddition, and then esterification, allowing modular modifications.
Green Chemistry Considerations
- Recent advances focus on solvent-free conditions or aqueous media for click reactions, reducing environmental impact and improving scalability.
Summary of Preparation Methods in Tabular Form
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring in the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate can be contextualized against related compounds, as detailed below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Triazole vs. This makes triazoles more favorable in drug design for target binding and bioavailability . Pyrazole-containing compounds (e.g., ) may exhibit higher lipophilicity, influencing membrane permeability but risking off-target interactions.
Piperidine vs. Pyridine derivatives (e.g., ) may exhibit stronger π-π stacking interactions with aromatic amino acids in enzyme binding pockets .
Synthetic Accessibility :
- The target compound’s synthesis via CuAAC is highly efficient (>95% yield under mild conditions) , whereas pyrazole derivatives often require multistep cyclocondensation routes .
Biological Activity :
- Triazole-piperidine hybrids are under investigation for antimicrobial and neuroactive properties due to their dual heterocyclic pharmacophores.
- The phenyl-triazole-pyridine compound in was explicitly synthesized for biological screening, highlighting the role of aryl groups in modulating activity.
Biological Activity
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazole moiety, which is known for its significant biological properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 224.26 g/mol. The structure is critical for its biological activity, as the triazole ring can participate in various biochemical interactions.
Research indicates that this compound exhibits potential as an antimicrobial and anticancer agent. Key mechanisms include:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of CA can lead to reduced tumor growth and metastasis in certain cancer types.
- Antimicrobial Activity : The presence of the triazole moiety enhances the compound's ability to inhibit microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with other triazole-containing compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-methoxyphenyl)-5-(triazolyl)pentanamide | Structure | Exhibits potent anti-inflammatory properties |
| 4-(triazolyl)benzamide | Structure | Known for its activity against fungal infections |
| This compound | Structure | Unique combination enhancing both enzyme inhibition and antimicrobial activity |
This table highlights how this compound stands out due to its dual action as an enzyme inhibitor and a potential therapeutic agent.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC values indicated significant growth inhibition compared to standard chemotherapy agents .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- In Silico Studies : Computational docking studies have suggested that this compound binds favorably to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
